3-Fluoro-4-(piperidin-4-yloxy)benzonitrile
Overview
Description
“3-Fluoro-4-(piperidin-4-yloxy)benzonitrile” is a chemical compound with the CAS number 1211579-23-5 . It has a molecular weight of 220.24 and a molecular formula of C12H13FN2O .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzonitrile group (a benzene ring attached to a nitrile group) that is substituted at the 3-position with a fluorine atom and at the 4-position with a piperidin-4-yloxy group .Scientific Research Applications
3-Fluoro-4-(piperidin-4-yloxy)benzonitrile has been used in a variety of scientific research applications. It has been used to synthesize polycyclic aromatic compounds, such as quinolines, indoles, and benzothiazoles. It has also been used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, this compound has been used in biochemical and physiological research, as it has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile is not completely understood. However, it is believed to interact with a variety of proteins, including G-protein coupled receptors, ion channels, and enzymes. It is also believed to interact with various cellular signaling pathways, including the cAMP pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to modulate the activity of various enzymes, including cytochrome P450 and cyclooxygenase. In addition, this compound has been found to modulate the activity of various ion channels, including the voltage-gated sodium channel.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile in laboratory experiments is its versatility. It can be used in a variety of synthetic organic chemistry reactions, and it can also be used to study biochemical and physiological effects. The main limitation of this compound is its potential toxicity. It is important to use caution when handling this compound, as it can be hazardous if not handled properly.
Future Directions
There are a variety of potential future directions for 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile research. One potential direction is the development of new synthetic methods for the synthesis of this compound and its derivatives. Another potential direction is the study of its potential applications in drug discovery and development. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic agents. Finally, further research into its mechanism of action could lead to a better understanding of its potential toxicity.
properties
IUPAC Name |
3-fluoro-4-piperidin-4-yloxybenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-11-7-9(8-14)1-2-12(11)16-10-3-5-15-6-4-10/h1-2,7,10,15H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMFRKLBAOBENN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.